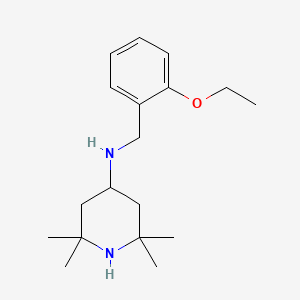

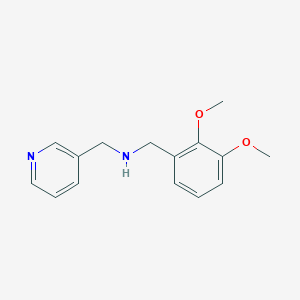

(2-Ethoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

Vue d'ensemble

Description

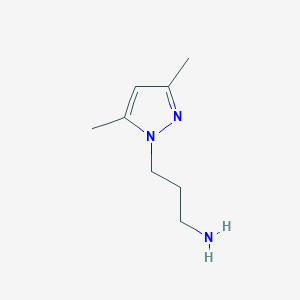

(2-Ethoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine, often referred to as EBTMP, is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in most organic solvents, making it an ideal choice for use in a variety of laboratory experiments. EBTMP has been used for a variety of purposes, including synthesis, molecular modeling, and drug development.

Applications De Recherche Scientifique

Reactivity and Charge Transfer Mechanisms

The interaction between hindered amines, including tetramethyl piperidines, and triplet-excited benzophenone in argon-saturated acetonitrile solutions reveals significant insights into charge transfer mechanisms. Hindered amines and amino ethers, such as N-methoxy-2,2,6,6-tetramethyl piperidines, demonstrate varying reactivity towards triplet-excited benzophenone, indicating a charge transfer (CT) mechanism operative in amine/benzophenone systems. Tertiary amines were found to be more reactive, producing higher free ion yields compared to secondary amines. This study highlights the intricate dynamics of electron transfer processes between complex organic molecules, contributing to our understanding of photochemical interactions in scientific research (Zhu & Schnabel, 2000).

Synthesis and Elaboration of Piperidine Derivatives

Piperidine derivatives, synthesized from serine and terminal acetylenes through Claisen rearrangement, offer a versatile route to a wide array of substituted piperidines. These compounds serve as key intermediates for further chemical transformations, highlighting their importance in organic synthesis and the development of new pharmaceutical agents. This methodological approach enables the asymmetric synthesis of piperidines with substituents alpha to nitrogen, showcasing the adaptability and utility of piperidine derivatives in scientific research (Acharya & Clive, 2010).

Antimicrobial Activity of Pyridine Derivatives

The synthesis and investigation of new pyridine derivatives, including those incorporating piperidine subunits, have shown variable and modest antimicrobial activities against various strains of bacteria and fungi. These findings underscore the potential of these compounds in the development of new antimicrobial agents, contributing to the ongoing search for effective treatments against resistant microbial strains. The structural diversity and biological activity of these compounds highlight the intersection of organic synthesis and medicinal chemistry in scientific research (Patel, Agravat, & Shaikh, 2011).

Vasodilation Properties

The synthesis of 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates and their evaluation for vasodilation properties reveal the therapeutic potential of piperidine derivatives in cardiovascular diseases. These compounds, synthesized through nucleophilic substitution reactions, exhibit considerable vasodilation potency, indicating their potential application in the development of new cardiovascular therapies. This research contributes to the understanding of molecular interactions related to vasodilation and the potential for new drug development (Girgis et al., 2008).

Mécanisme D'action

Target of Action

Similar compounds such as 2-ethoxybenzyl alcohol are used as pharmaceutical intermediates , suggesting that they may interact with a variety of biological targets.

Mode of Action

It’s known that 2-ethoxybenzyl alcohol, a related compound, undergoes acetylation with acetic anhydride over zeolite to yield o-acetylated product . This suggests that (2-Ethoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine might also undergo similar chemical reactions, potentially modifying its interaction with its targets.

Biochemical Pathways

For instance, certain NBOMes, which are N-benzyl-substituted phenethylamines, have been shown to induce rhabdomyolysis, possibly through the up-regulation of 5-HT receptors .

Pharmacokinetics

The related compound 2-ethoxybenzyl alcohol has a boiling point of 263°c to 265°c, a density of 1074 g/mL at 25 °C, and a refractive index of 1532 . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

Related compounds such as nbomes have been shown to cause various symptoms like serotonin syndrome, including tachycardia, hypertension, agitation, hallucinations, seizures, hyperpyrexia, and myoclonus .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage conditions can affect the stability of related compounds like 2-Ethoxybenzyl alcohol, which should be stored in cool, dry conditions in a well-sealed container, away from oxidizing agents . Similarly, the action and efficacy of this compound could also be influenced by environmental factors.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(2-ethoxyphenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O/c1-6-21-16-10-8-7-9-14(16)13-19-15-11-17(2,3)20-18(4,5)12-15/h7-10,15,19-20H,6,11-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSBXJAOUMNUOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNC2CC(NC(C2)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901174776 | |

| Record name | N-[(2-Ethoxyphenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901174776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

626213-00-1 | |

| Record name | N-[(2-Ethoxyphenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626213-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2-Ethoxyphenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901174776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol](/img/structure/B1299234.png)